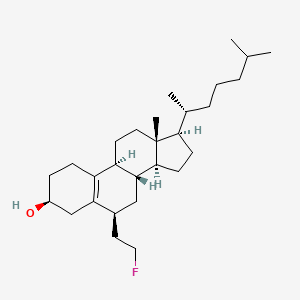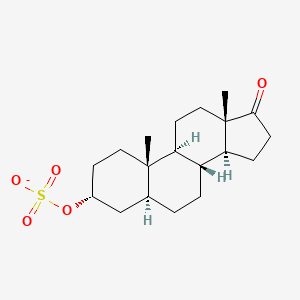
Cefamandole(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefamandole(1-) is a cephalosporin carboxylate anion having (R)-mandelamido and N-methylthiotetrazole side-groups. It is a conjugate base of a cefamandole.
Wissenschaftliche Forschungsanwendungen
Chemistry and Microbiology of Cefamandole
Cefamandole, a cephalosporin antibiotic, showcases its scientific significance through its chemistry and microbiological potency. Originating from cephalosporin C conversion to 7-aminocephalosporanic acid (7-ACA), cefamandole's synthesis and antibiotic properties were explored. Notably, it demonstrates comparable potency against gram-positive organisms to other cephalosporins like cephalothin and cefazolin, with superior effectiveness against gram-negative bacteria. Its ability to inhibit traditionally resistant strains like Enterobacter and indole-positive Proteus marks a significant advancement in antibiotic therapy. Cefamandole nafate's selection for clinical use underscores its pharmaceutical viability (Kaiser, Gorman, & Webber, 1978).
Comparative Analysis with Other Cephalosporins
Research has not only confirmed cefamandole's potent antibacterial activity but also compared it with other cephalosporins like cefonicid, highlighting similarities and differences in efficacy against various bacterial strains. For instance, cefonicid shares cefamandole's enhanced effectiveness against several Enterobacteriaceae and its activity against Haemophilus influenzae. Such comparative analyses extend our understanding of cephalosporins' therapeutic range and inform clinical decisions regarding antibiotic selection for specific bacterial infections (Saltiel & Brogden, 1986; Dudley, Quintiliani, & Nightingale, 1984).
Cefamandole's Role in Antibiotic Prophylaxis
Cefamandole's broad spectrum of activity makes it a preferred choice in the antibiotic prophylaxis of open fractures, showcasing its significance in preventing infections in orthopaedic trauma. The selection of cefamandole for managing Type 1 or Type 2 fractures, based on its antistaphylococcal activity, illustrates the targeted application of antibiotics in surgical settings to mitigate the risk of infection (Antrum & Solomkin, 1987).
Eigenschaften
Produktname |
Cefamandole(1-) |
|---|---|
Molekularformel |
C18H17N6O5S2- |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/p-1/t11-,13-,16-/m1/s1 |
InChI-Schlüssel |
OLVCFLKTBJRLHI-AXAPSJFSSA-M |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



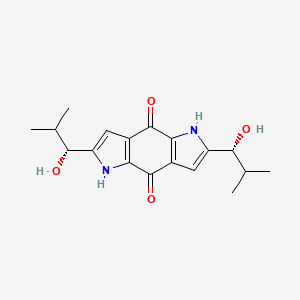
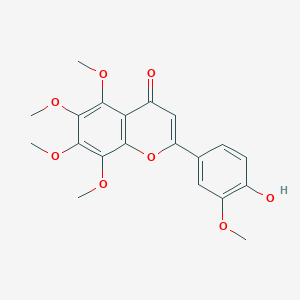
![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
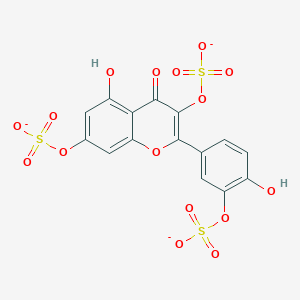

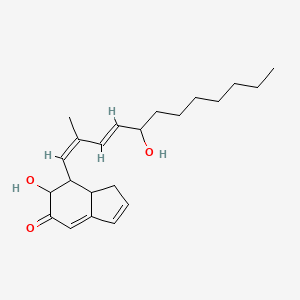
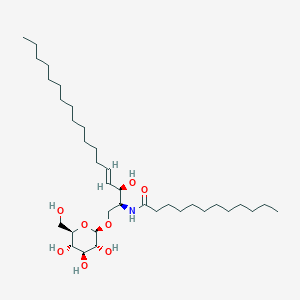
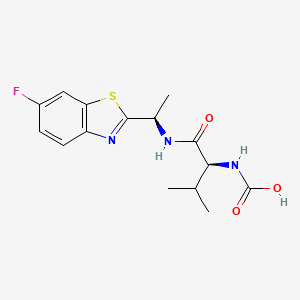
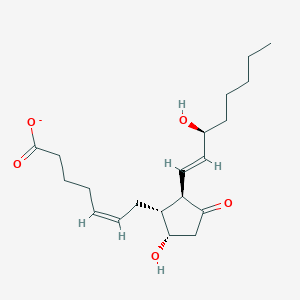
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)
